N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Catalog No.
S544791
CAS No.
312917-14-9
M.F
C20H16N2OS
M. Wt
332.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl...

CAS Number

312917-14-9

Product Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

IUPAC Name

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide

Molecular Formula

C20H16N2OS

Molecular Weight

332.4 g/mol

InChI

InChI=1S/C20H16N2OS/c21-12-17-15-9-3-4-11-18(15)24-20(17)22-19(23)16-10-5-7-13-6-1-2-8-14(13)16/h1-2,5-8,10H,3-4,9,11H2,(H,22,23)

InChI Key

WQGDQGAFSDMBLA-UHFFFAOYSA-N

SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N

Solubility

Soluble in DMSO, not in water

Synonyms

TCS JNK 5a, TCS-JNK-5a, JNK Inhibitor IX, SC-202671, SC 202671, SC202671

Canonical SMILES

C1CCC2=C(C1)C(=C(S2)NC(=O)C3=CC=CC4=CC=CC=C43)C#N

Description

The exact mass of the compound TCS JNK 5a is 332.09833 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. It belongs to the ontological category of naphthalenecarboxamide in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

TCS JNK 5a is a small molecule specifically designed to inhibit c-Jun N-terminal kinases (JNKs), a subgroup within the Mitogen-Activated Protein Kinase (MAPK) family []. JNKs play a crucial role in regulating various cellular processes, including cell proliferation, differentiation, and stress responses []. TCS JNK 5a demonstrates selectivity towards JNK2 and JNK3 isoforms, with potency measured by pIC50 values of 6.7 and 6.5 respectively []. This selectivity is particularly important for research purposes, as it allows scientists to target specific JNK isoforms and study their unique functions without significantly affecting other signaling pathways.

Mechanism of Action

JNKs are activated by phosphorylation, a process where a phosphate group is added to a specific amino acid residue in the protein. TCS JNK 5a functions as a competitive inhibitor, binding to the ATP-binding pocket of JNK2 and JNK3 enzymes. This binding prevents the JNKs from binding to ATP, a crucial energy molecule needed for phosphorylation to occur []. Consequently, TCS JNK 5a disrupts the JNK signaling pathway, preventing downstream cellular processes regulated by JNK activation.

Applications in Scientific Research

TCS JNK 5a is a valuable tool for researchers investigating the role of JNKs in various biological processes. Here are some specific applications:

  • Understanding JNK function in diseases: JNKs have been implicated in various diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's disease, as well as cancer []. Researchers can utilize TCS JNK 5a to study the specific contribution of JNK2 and JNK3 in these diseases and explore potential therapeutic strategies targeting these isoforms.
  • Investigating cellular stress responses: JNKs are activated by cellular stresses such as oxidative stress and DNA damage. TCS JNK 5a allows researchers to dissect the specific role of JNK2 and JNK3 in these stress responses, providing insights into cellular survival and damage repair mechanisms.
  • Studying cell death pathways: JNK activation can trigger apoptosis, a form of programmed cell death. Using TCS JNK 5a, researchers can elucidate the involvement of JNK2 and JNK3 in specific cell death pathways, aiding in the development of targeted therapies for diseases involving unwanted cell survival.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide is a synthetic organic compound that belongs to the class of carboxamides. Its molecular structure features a naphthalene ring and a benzothiophene moiety, which contributes to its potential biological activity. The compound is characterized by the presence of a cyano group and a tetrahydrobenzothiophene structure, which may influence its pharmacological properties and interactions.

TCS JNK 5a acts as a competitive inhibitor of JNK2 and JNK3 enzymes. It binds to the ATP-binding pocket of these enzymes, preventing them from binding to adenosine triphosphate (ATP), a crucial energy source required for their activity [, ]. This inhibition disrupts the JNK signaling pathway, potentially leading to downstream effects on cell processes.

Studies suggest that TCS JNK 5a exhibits high selectivity towards JNK2 and JNK3 compared to other kinases, such as JNK1, p38α, and several others, minimizing unwanted off-target effects [, ].

Typical of amides and cyano compounds. Notably, it can participate in nucleophilic substitutions due to the reactive nature of the cyano group. Additionally, it may undergo hydrolysis to yield the corresponding carboxylic acid and amine. The presence of the naphthalene ring allows for electrophilic aromatic substitution reactions, which can be employed for further functionalization of the compound.

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide exhibits promising biological activities, particularly in anti-tubercular and anti-cancer applications. Research has indicated that compounds with similar structures show significant inhibitory effects against various cancer cell lines and pathogens. The unique combination of benzothiophene and naphthalene moieties is believed to enhance its interaction with biological targets, potentially leading to effective therapeutic agents .

The synthesis of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide typically involves multi-step synthetic routes. One common method includes:

  • Formation of Benzothiophene: The initial step may involve the Gewald reaction, which combines a cyclic ketone with malononitrile and elemental sulfur to form the benzothiophene framework.
  • Introduction of Cyano Group: The cyano group can be introduced through nucleophilic substitution or cyanation reactions.
  • Amide Formation: The final step involves reacting the benzothiophene derivative with naphthalene-1-carboxylic acid or its derivatives in the presence of coupling agents (e.g., EDC or DCC) to form the desired amide .

N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide has several potential applications:

  • Pharmaceuticals: Due to its biological activity, it may serve as a lead compound in drug development for treating tuberculosis and certain cancers.
  • Chemical Probes: Its unique structure can be utilized as a chemical probe in biological studies to understand specific cellular pathways.
  • Material Science: The compound's properties could also be explored in developing novel materials with specific electronic or optical characteristics.

Studies involving N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide focus on its interactions with various biological macromolecules such as proteins and nucleic acids. Preliminary data suggest that this compound may bind effectively to certain enzyme targets or receptors involved in disease pathways. Further investigation using techniques like molecular docking and binding assays could elucidate its mechanism of action and specificity .

Several compounds share structural similarities with N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide. Here are some notable examples:

Compound NameStructure FeaturesBiological ActivityUniqueness
N-(4-cyanobenzyl)-naphthalene-1-carboxamideContains a cyanobenzyl group instead of benzothiophenePotential anti-cancer activityLacks sulfur atom
N-(3-cyanoquinolinyl)-naphthalene-1-carboxamideIncorporates a quinoline moietyAntimicrobial propertiesDifferent heterocyclic structure
N-(3-cyanopyridinyl)-naphthalene-1-carboxamideFeatures a pyridine ringAntiviral activityDistinct nitrogen-containing heterocycle

The uniqueness of N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)naphthalene-1-carboxamide lies in its specific combination of a tetrahydrobenzothiophene structure with a naphthalene backbone, which may enhance its pharmacological profile compared to other similar compounds.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

5.5

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

332.09833431 g/mol

Monoisotopic Mass

332.09833431 g/mol

Heavy Atom Count

24

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Modify: 2023-08-15
1: Jang WY, Lee JY, Lee ST, Jun do Y, Kim YH. Inhibition of JNK2 and JNK3 by JNK inhibitor IX induces prometaphase arrest-dependent apoptotic cell death in human Jurkat T cells. Biochem Biophys Res Commun. 2014 Sep 26;452(3):845-51. doi: 10.1016/j.bbrc.2014.09.015. Epub 2014 Sep 16. PubMed PMID: 25218503.

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